molecular formula C15H11ClN2O3S3 B2693879 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895456-11-8

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2693879
CAS RN: 895456-11-8
M. Wt: 398.89
InChI Key: LLERAUJWMAJBGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step synthetic approach . For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Badiger et al. (2013) highlights the synthesis of derivatives that include 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides, demonstrating their antimicrobial activity against various bacteria and fungi. These compounds exhibit potential as antimicrobial agents due to their structural features, similar to the core structure of the chemical (Badiger et al., 2013).

Antitumor Activity

Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including various heterocyclic rings, shows significant antitumor activity against a range of human tumor cell lines. This suggests the potential use of such compounds in cancer therapy, indicating the relevance of structural analogs in antitumor research (Yurttaş et al., 2015).

Anti-inflammatory Agents

A study by Radwan et al. (2009) synthesizes C5-substituted benzo[b]thiophenes, showing potent anti-inflammatory activity. Although structurally distinct, the research indicates the potential of sulfonamide and acetamide derivatives in developing anti-inflammatory drugs (Radwan et al., 2009).

Anticonvulsant Agents

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, some of which showed significant anticonvulsant activity. This underscores the therapeutic potential of sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c16-13-7-6-12(23-13)11-8-22-15(17-11)18-14(19)9-24(20,21)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLERAUJWMAJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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